Miconazole nitrate
Overview
Description
Miconazole Nitrate is an antifungal synthetic derivative of imidazole and is used in the treatment of candidal skin infections . It selectively affects the integrity of fungal cell membranes, which are high in ergosterol content and different in composition from mammalian cells membranes .
Synthesis Analysis
The synthesis of Miconazole Nitrate involves the reaction of 2,4-dichlorobenzyl chloride, imidazole, and 2,4-dichloro-β-[(2,4-dichlorobenzyl)oxy]phenethyl in the presence of 1-methyl-3-benzyl imidazole phosphofluoric acid ionic liquid . The reaction is carried out at 50°C for 6 hours. After the reaction, the pH value of the reaction solution is adjusted to 1 with 30% aqueous nitric acid, leading to stratification .Molecular Structure Analysis
The molecular formula of Miconazole Nitrate is C18H15Cl4N3O4 . The InChI representation is InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12 (16 (21)7-13)10-25-18 (9-24-6-5-23-11-24)15-4-3-14 (20)8-17 (15)22;2-1 (3)4/h1-8,11,18H,9-10H2; (H,2,3,4) .Chemical Reactions Analysis
Miconazole Nitrate exhibits fungicidal activity in vitro against species of the genus Candida . The pharmacologic mode of action is unknown . Following intravaginal administration of miconazole nitrate, small amounts are absorbed .Physical And Chemical Properties Analysis
The molecular weight of Miconazole Nitrate is 479.1 g/mol . It is a white solid with a melting point of 179 183°C .Scientific Research Applications
Multifaceted Effects on Skin Disorders
Miconazole nitrate's primary action involves inhibiting the enzyme 14α-demethylase, crucial for ergosterol biosynthesis in fungal cell membranes, leading to the accumulation of toxic methylated sterols. Additionally, it affects the synthesis of triglycerides and phospholipids. Beyond its antifungal properties, Miconazole nitrate exhibits other mechanisms that contribute to its therapeutic efficacy. It alters oxidative and peroxidative enzyme activities, resulting in an intracellular buildup of hydrogen peroxide, which can lead to cell necrosis. Moreover, it stimulates farnesol synthesis in Candida species, preventing yeast-to-mycelium transformation. Miconazole nitrate's effect on ergosterol biosynthesis is primarily fungistatic, but it may also exert fungicidal effects against various fungal species due to its impact on hydrogen peroxide accumulation. Remarkably, it also shows activity against Gram-positive bacteria, aids in skin barrier function repair, and helps mitigate inflammatory cell reactions, such as those observed in acne. This evidence points to Miconazole nitrate's broad spectrum of action, affecting both pathogenic fungi and skin physiology (Quatresooz et al., 2008).
Comparison with Other Antifungals
Although Miconazole nitrate is primarily known for its antifungal activity, research comparing it with other antifungal agents like Econazole and Terconazole reveals its distinct pharmacological profile. For example, while Econazole shares structural similarities with Miconazole, it has been administered both topically and systemically across various studies, demonstrating effectiveness in treating dermatomycoses and vaginal candidosis. However, controlled trials comparing these agents directly in these conditions are limited, indicating a need for further research to clarify their relative clinical utilities (Heel et al., 2012). Terconazole, with a triazole structure developed to enhance antifungal activity, has been studied in the treatment of vulvovaginal candidiasis, showing rapid symptomatic relief and high efficacy with low relapse rates in clinical studies (Weisberg, 1989).
Drug Interactions and Metabolism
Miconazole nitrate's interactions with drugs metabolized by human cytochromes P450 highlight the importance of understanding its pharmacokinetics, particularly when used in combination with other medications. It has shown potent inhibitory effects on cytochrome P450 3A4 and 3A5 activities in vitro, which could have significant clinical implications for drug interactions (Niwa et al., 2015).
Safety And Hazards
Future Directions
Miconazole Nitrate has been widely used to treat various fungal infections. Recent research has focused on improving its delivery and efficacy. For instance, miconazole-loaded microemulsions have been developed and assessed for topical skin delivery . This signifies its potential suitability as a carrier for effectively administering miconazole through topical administration .
properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCACAIVAXEFAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22916-47-8 (Parent) | |
Record name | Miconazole nitrate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022832877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50996767 | |
Record name | (+/-)-Miconazole nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50996767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56422501 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Miconazole nitrate | |
CAS RN |
22832-87-7 | |
Record name | Miconazole nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22832-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Miconazole nitrate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022832877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Miconazole nitrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Miconazole nitrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-Miconazole nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50996767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Miconazole nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MICONAZOLE NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW4H1CYW1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.